molecular formula C11H10N2OS B2664644 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine CAS No. 1221722-43-5

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine

Cat. No.: B2664644
CAS No.: 1221722-43-5
M. Wt: 218.27
InChI Key: BHNBQBTZJVHHHZ-UHFFFAOYSA-N
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Description

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings. These structures are known for their significant biological activities and are often found in various natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine share the benzofuran ring and exhibit similar biological activities.

    Thiazole derivatives: Compounds such as 2-aminothiazole have similar structural features and are studied for their biological properties.

Uniqueness

4-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine is unique due to the combination of benzofuran and thiazole rings in a single molecule. This dual-ring structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-10(6-15-11)7-1-2-8-4-14-5-9(8)3-7/h1-3,6H,4-5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNBQBTZJVHHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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